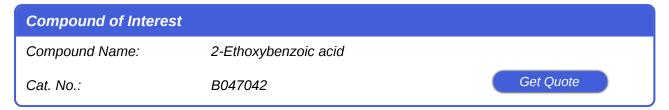


An In-depth Technical Guide to the Electrophilic Substitution of 2-Ethoxybenzoic Acid

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxybenzoic acid is a versatile aromatic compound utilized as a building block in the synthesis of various organic molecules, particularly in the pharmaceutical and materials science sectors.[1][2] Its reactivity in electrophilic aromatic substitution (EAS) reactions is of significant interest for the introduction of new functional groups to the aromatic ring, enabling the development of novel compounds with desired properties. This guide provides a comprehensive overview of the electrophilic substitution reactions on **2-ethoxybenzoic acid**, detailing the directing effects of its substituents, reaction protocols, and product distributions.

The aromatic ring of **2-ethoxybenzoic acid** is substituted with two groups: an ethoxy group (-OCH₂CH₃) and a carboxylic acid group (-COOH).[1] These substituents exert competing electronic effects that dictate the regioselectivity of incoming electrophiles. The ethoxy group is an activating, ortho, para-director due to its electron-donating resonance effect, which enriches the electron density at the positions ortho and para to it.[3][4][5] Conversely, the carboxylic acid group is a deactivating, meta-director owing to its electron-withdrawing inductive and resonance effects.[3][5][6] The interplay of these directing effects determines the position of electrophilic attack and the resulting product isomer distribution.

Directing Effects of Substituents



The regiochemical outcome of electrophilic substitution on **2-ethoxybenzoic acid** is governed by the combined influence of the activating ethoxy group and the deactivating carboxylic acid group.

- Ethoxy Group (-OCH₂CH₃): As a strong activating group, the ethoxy substituent significantly increases the electron density of the aromatic ring, particularly at the ortho and para positions (positions 3, 5, and the carbon bearing the carboxylic acid). This makes the ring more susceptible to electrophilic attack compared to unsubstituted benzene.[4]
- Carboxylic Acid Group (-COOH): This group is moderately deactivating and directs incoming electrophiles to the meta position (positions 3 and 5 relative to the carboxylic acid).[3][5]

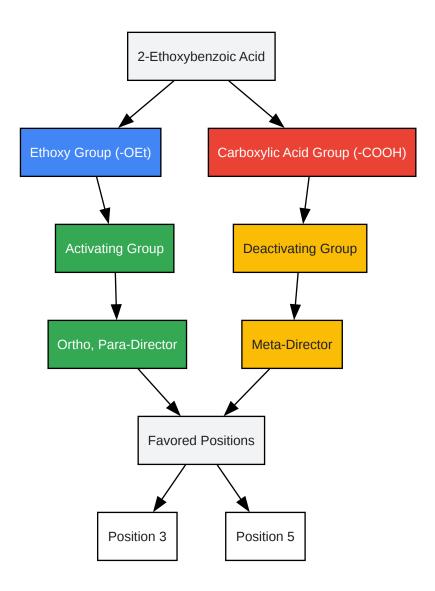
The positions on the aromatic ring are numbered starting from the carbon bearing the carboxylic acid as position 1. Therefore, the ethoxy group is at position 2. The available positions for substitution are 3, 4, 5, and 6.

- Position 3 is ortho to the ethoxy group and meta to the carboxylic acid group.
- Position 4 is meta to the ethoxy group and para to the carboxylic acid group.
- Position 5 is para to the ethoxy group and meta to the carboxylic acid group.
- Position 6 is ortho to both the ethoxy and carboxylic acid groups, making it sterically hindered.

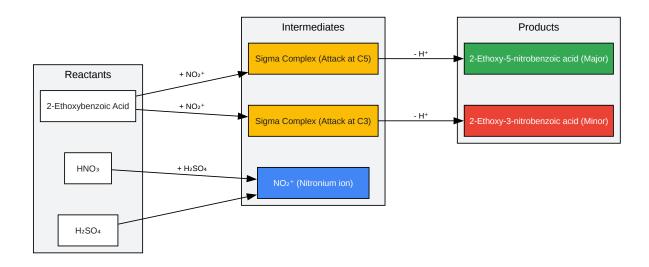
Given that the ethoxy group is a strong activator and the carboxylic acid is a moderate deactivator, the activating effect of the ethoxy group is generally dominant in directing the substitution. Therefore, electrophilic attack is favored at the positions activated by the ethoxy group, which are positions 3 and 5.

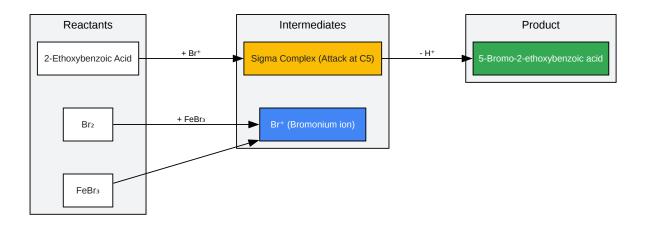
Logical Relationship of Directing Effects











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